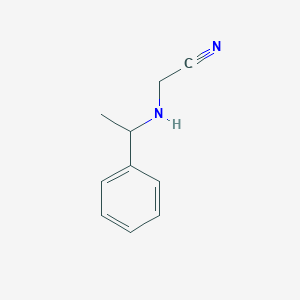![molecular formula C7H6ClFN4O3S B8483535 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride](/img/structure/B8483535.png)
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride is a sulfonyl chloride compound with the molecular formula C7H6ClFN4O3S and a molecular weight of 280.66 g/mol . This compound is known for its use as a catalyst in the synthesis of herbicides and as a source of hydrogen peroxide and chloride .
Métodos De Preparación
The synthesis of 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride involves several steps. One common method starts with the preparation of 5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione, which is then oxidized using hydrogen peroxide to form 2,2’-dithio-bis(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine) . This intermediate compound undergoes chloroxidation to yield the final product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: Catalyzes the oxidation of pyrimidine compounds to sulfonylsulfonates using hydrogen peroxide and chloride.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide, chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: Used as a catalyst in the synthesis of herbicides.
Medicine: Research into its potential use in drug development and as a biochemical tool.
Industry: Utilized in the production of herbicides and other agricultural chemicals.
Mecanismo De Acción
The mechanism of action of 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride involves its role as a catalyst in oxidation reactions. It facilitates the transfer of oxygen from hydrogen peroxide to pyrimidine compounds, forming sulfonylsulfonates . The molecular targets and pathways involved in these reactions are primarily related to the oxidation process and the formation of sulfonyl derivatives.
Comparación Con Compuestos Similares
Similar compounds to 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride include other sulfonyl chlorides and triazolo[1,5-c]pyrimidine derivatives. Some examples are:
- 2-Chlorosulfonyl-5-ethoxy-7-chloro[1,2,4]triazolo[1,5-c]pyrimidine
- 2-Chlorosulfonyl-5-methoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine
These compounds share similar chemical structures and reactivity but may differ in their specific applications and reactivity profiles. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct catalytic properties and reactivity .
Propiedades
Fórmula molecular |
C7H6ClFN4O3S |
|---|---|
Peso molecular |
280.67 g/mol |
Nombre IUPAC |
5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClFN4O3S/c1-2-16-7-10-4(9)3-5-11-6(12-13(5)7)17(8,14)15/h3H,2H2,1H3 |
Clave InChI |
LNDCSJHELOGTGE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methoxyspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B8483466.png)



![(4S)-4-[(Hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B8483478.png)
![1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenyl)ethyl]phenyl]-](/img/structure/B8483482.png)



![6-ethyl-6H-thieno[2,3-c]furan-4-one](/img/structure/B8483507.png)


